molecular formula C14H20N4O3S B2812613 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034514-02-6

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2812613
M. Wt: 324.4
InChI Key: DJWVNQHATMHGCZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiomorpholinoethyl group, and an oxoimidazolidine-1-carboxamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The thiomorpholinoethyl group suggests the presence of a morpholine (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom) with an additional ethyl group and a sulfur atom. The oxoimidazolidine-1-carboxamide group indicates the presence of an imidazolidine ring (a five-membered ring with two nitrogen atoms and three carbon atoms), which is substituted with an oxo group (=O) and a carboxamide group (CONH2).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, furan rings can be synthesized through various methods, including the cyclodehydration of 1,4-dicarbonyl compounds . The introduction of the thiomorpholinoethyl group and the oxoimidazolidine-1-carboxamide group would likely involve further steps, possibly including reactions with appropriate sulfur-containing, ethyl-containing, and carboxamide-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, while the morpholine ring is likely to be puckered. The imidazolidine ring could exist in different tautomeric forms due to the presence of the oxo group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution reactions . The sulfur atom in the thiomorpholinoethyl group could potentially be oxidized. The carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any charges or polar groups would influence its properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of azole derivatives and furan-carboxamide derivatives with potential antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide, including compounds with 1,2,4-triazole moieties, have shown activity against various microorganisms (Başoğlu et al., 2013). Additionally, a thiazole-based heterocyclic amide, namely N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and investigated for its antimicrobial activity, showing good potential against a range of bacteria and fungi (Cakmak et al., 2022).

Antiprotozoal Properties

Novel dicationic imidazo[1,2-a]pyridines, including compounds with a furan-2-yl moiety, were synthesized and tested for antiprotozoal activity. These compounds displayed strong DNA affinities and showed significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Anti-Influenza A Virus Activity

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Systematic structure-activity relationship studies highlighted that specific substitutions on the furan moiety significantly influenced anti-influenza activity, with certain derivatives showing potent inhibitory effects against the H5N1 virus (Yongshi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other molecules, and exploring its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c19-13-15-2-3-18(13)14(20)16-9-12(11-1-6-21-10-11)17-4-7-22-8-5-17/h1,6,10,12H,2-5,7-9H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWVNQHATMHGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide

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